molecular formula C14H10N2O9S B052650 Olsalazine-O-sulfate CAS No. 116430-58-1

Olsalazine-O-sulfate

Cat. No.: B052650
CAS No.: 116430-58-1
M. Wt: 382.3 g/mol
InChI Key: BAHPNDUIXQQXRU-VIZOYTHASA-N
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Description

L-glutamate, also known as L-glutamic acid, is an alpha-amino acid that is used by almost all living beings in the biosynthesis of proteins. It is a non-essential nutrient for humans, meaning that the human body can synthesize enough for its use. L-glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system and serves as the precursor for the synthesis of the inhibitory gamma-aminobutyric acid in GABAergic neurons .

Mechanism of Action

Target of Action

Olsalazine-O-sulfate is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) and its primary targets are cyclooxygenase and lipoxygenase . These enzymes play a crucial role in the production of pro-inflammatory factors like prostaglandin and leukotriene .

Mode of Action

This compound works by inhibiting the activity of cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory factors . This compound is cleaved in the colon into two molecules of mesalamine, which mediate the therapeutic effects . Mesalamine is understood to exert an anti-inflammatory action on epithelial cells of the colon .

Biochemical Pathways

The inhibition of cyclooxygenase and lipoxygenase by this compound leads to a decrease in the production of arachidonic acid metabolites, including prostanoids and leukotrienes . These metabolites are known to be increased in patients with chronic inflammatory bowel disease . Therefore, the action of this compound can help to diminish inflammation by blocking these pathways .

Pharmacokinetics

Approximately 2.4% of a single 1.0 g oral dose is absorbed . The remaining 98 to 99% of an oral dose will reach the colon where each molecule is rapidly converted into two molecules of 5-aminosalicylic acid (5-ASA) by colonic bacteria . The liberated 5-ASA is absorbed slowly, resulting in very high local concentrations in the colon .

Result of Action

The result of this compound’s action is the alleviation of inflammation in conditions such as ulcerative colitis . By reducing the production of pro-inflammatory factors, it can help to manage the symptoms of these conditions .

Action Environment

The action of this compound is influenced by the environment within the colon. The low prevailing redox potential found in this environment allows for the rapid conversion of this compound into two molecules of 5-aminosalicylic acid (5-ASA) by colonic bacteria . This ensures that the drug is activated precisely where it is needed, maximizing its efficacy and minimizing systemic side effects .

Biochemical Analysis

Biochemical Properties

Olsalazine-O-sulfate is a product of the metabolism of Olsalazine in the liver . The parent compound, Olsalazine, comprises two mesalamine molecules joined by an azo bridge, which is cleaved in the colon . Olsalazine is an anti-inflammatory agent that works by inhibiting cyclooxygenase and lipoxygenase, subsequently reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .

Cellular Effects

This compound, as a metabolite of Olsalazine, may share some of its cellular effects. Olsalazine is known to exert anti-inflammatory effects on epithelial cells of the colon . It is used in the treatment of ulcerative colitis, suggesting it may have significant effects on various types of cells and cellular processes .

Molecular Mechanism

Olsalazine, from which it is derived, works by inhibiting cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .

Temporal Effects in Laboratory Settings

Olsalazine has a plasma elimination half-life of approximately 1 hour, and this compound has a half-life of approximately 7 days .

Dosage Effects in Animal Models

The effects of Olsalazine and its analogues have been reviewed in different experimental animal models .

Metabolic Pathways

This compound is formed when a small proportion (≈10%) of Olsalazine is conjugated in the liver . This suggests that it is involved in the metabolic pathways of the liver.

Transport and Distribution

Olsalazine, from which it is derived, is designed to be delivered to the colon .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-glutamate can be synthesized through various methods. One common method involves the fermentation process using microorganisms such as Corynebacterium glutamicum. The glucose is broken down into C3 and C2 fragments by glutamic acid-producing microorganisms through the Embden Meyerhof-Parnas pathway and the pentose-phosphate pathway. These fragments are then channeled into the tricarboxylic acid cycle, where the key precursor alpha-ketoglutarate is formed. This precursor is then converted into L-glutamate through reductive amination with free ammonium ions, catalyzed by NADP-dependent glutamate dehydrogenase .

Industrial Production Methods

The industrial production of L-glutamate primarily involves fermentation. The production and excretion of L-glutamate are dependent on cell permeability, which can be increased through biotin deficiency, the addition of penicillin, or the addition of saturated fatty acids or fatty acid derivatives. The fermentation process is influenced by factors such as the carbon source (e.g., glucose, sucrose, starch hydrolysates), nitrogen source (e.g., ammonium sulfate, ammonium chloride), growth factors (e.g., biotin), oxygen supply, and pH of the medium .

Chemical Reactions Analysis

Types of Reactions

L-glutamate undergoes various chemical reactions, including:

    Oxidation: L-glutamate can be oxidized to alpha-ketoglutarate by glutamate dehydrogenase.

    Reduction: L-glutamate can be reduced to gamma-aminobutyric acid by glutamate decarboxylase.

    Substitution: L-glutamate can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include NAD+ and glutamate dehydrogenase.

    Reduction: Common reagents include pyridoxal phosphate and glutamate decarboxylase.

    Substitution: Various reagents can be used depending on the desired substitution.

Major Products

Scientific Research Applications

L-glutamate has numerous scientific research applications across various fields:

Comparison with Similar Compounds

L-glutamate is often compared with other amino acids such as L-glutamine and L-aspartate. While L-glutamate is primarily an excitatory neurotransmitter, L-glutamine serves as a precursor for L-glutamate and is involved in various metabolic processes. L-aspartate, another excitatory amino acid, shares similar functions but has different receptor affinities and metabolic pathways .

Similar Compounds

L-glutamate’s unique role as a neurotransmitter and its involvement in various metabolic pathways highlight its importance in both biological and industrial contexts.

Properties

IUPAC Name

5-[(3-carboxy-4-sulfooxyphenyl)diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O9S/c17-11-3-1-7(5-9(11)13(18)19)15-16-8-2-4-12(25-26(22,23)24)10(6-8)14(20)21/h1-6,17H,(H,18,19)(H,20,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGXLRXDXJZSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OS(=O)(=O)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116430-58-1
Record name Olsalazine-O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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